molecular formula C16H18N4O B2425806 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1421472-65-2

1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No. B2425806
CAS RN: 1421472-65-2
M. Wt: 282.347
InChI Key: RMQPXIVHIRBRCQ-UHFFFAOYSA-N
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Description

“1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives, including those containing the 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea scaffold, have demonstrated antimicrobial effects. These compounds may inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics or antifungal agents .

Anti-Inflammatory Properties

The same pyrrolopyrazine scaffold has shown promise in modulating inflammatory responses. By targeting specific pathways involved in inflammation, compounds like 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea could contribute to the development of anti-inflammatory drugs .

Antiviral Activity

Researchers have investigated pyrrolopyrazine derivatives for their potential antiviral effects. These compounds may interfere with viral replication or entry mechanisms, making them valuable candidates in the fight against viral infections .

Antioxidant Properties

The pyrrolopyrazine scaffold has been associated with antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, which is implicated in various diseases. Further exploration of this property could lead to novel antioxidants .

Antitumor Potential

Certain pyrrolopyrazine derivatives, including those related to 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea, exhibit antitumor effects. These compounds may interfere with cancer cell growth, survival, or metastasis. However, more research is needed to understand their precise mechanisms .

Kinase Inhibition

5H-pyrrolo[2,3-b]pyrazine derivatives, a subset of pyrrolopyrazines, have shown activity in inhibiting kinases. Kinases play essential roles in cell signaling pathways and are often dysregulated in diseases like cancer. Investigating the kinase inhibition potential of these compounds could lead to targeted therapies .

Future Directions

The future directions for research on “1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea” could include further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential biological activities. Given the wide range of activities exhibited by compounds with a similar pyrrolopyrazine scaffold , this compound could be a promising candidate for drug discovery research.

properties

IUPAC Name

1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-9-17-16(21)19-13-7-5-12(6-8-13)14-11-18-15-4-3-10-20(14)15/h2,5-8,11H,1,3-4,9-10H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQPXIVHIRBRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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